3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
CAS No.: 1192279-05-2
Cat. No.: VC5718068
Molecular Formula: C16H17N5O3S2
Molecular Weight: 391.46
* For research use only. Not for human or veterinary use.
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide - 1192279-05-2](/images/structure/VC5718068.png)
Specification
CAS No. | 1192279-05-2 |
---|---|
Molecular Formula | C16H17N5O3S2 |
Molecular Weight | 391.46 |
IUPAC Name | 3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Standard InChI | InChI=1S/C16H17N5O3S2/c1-2-25-16-21-20-15(26-16)19-12(22)8-7-11-14(24)17-10-6-4-3-5-9(10)13(23)18-11/h3-6,11H,2,7-8H2,1H3,(H,17,24)(H,18,23)(H,19,20,22) |
Standard InChI Key | JJCJCVVVTKIRDG-UHFFFAOYSA-N |
SMILES | CCSC1=NN=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Introduction
Structural Characterization and Molecular Design
Core Heterocyclic Components
The molecule comprises three distinct domains:
-
Tetrahydro-1H-1,4-benzodiazepine-2,5-dione: A seven-membered bicyclic system featuring two amide groups at positions 2 and 5. This scaffold shares structural homology with clinically used 1,4-benzodiazepines like clobazam but differs through saturation of the diazepine ring and additional keto functionalities .
-
1,3,4-Thiadiazole: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The ethylsulfanyl (-S-C₂H₅) substituent at position 5 enhances lipophilicity, potentially improving blood-brain barrier permeability .
-
Propanamide Linker: A three-carbon chain connecting the benzodiazepine and thiadiazole moieties. The amide bond facilitates hydrogen bonding with biological targets while maintaining conformational flexibility .
Electronic and Steric Properties
Density functional theory (DFT) calculations on analogous compounds reveal:
-
Benzodiazepine core: Electron-withdrawing keto groups at C2 and C5 create regions of partial positive charge, favoring interactions with glutamate receptor carboxylate residues .
-
Thiadiazole ring: The sulfur atom’s polarizability enables π-π stacking with aromatic amino acids in receptor binding pockets .
-
Ethylsulfanyl group: Introduces steric bulk (≈1.8 Å van der Waals radius) without significantly distorting ring planarity, as evidenced by X-ray crystallography of related thiadiazoles .
Synthetic Methodologies
Benzodiazepine Core Construction
The tetrahydro-1,4-benzodiazepine-2,5-dione moiety is synthesized via a modified Meldrum’s acid-mediated condensation (Figure 1):
-
Step 1: Reaction of o-phenylenediamine with Meldrum’s acid in dichloromethane yields the bicyclic lactam intermediate .
-
Step 2: In situ oxidation with tert-butyl hydroperoxide introduces the 2,5-dione functionality (yield: 78–82%) .
Key reaction parameters:
-
Temperature: 25°C (ambient)
-
Catalysts: None required, unlike traditional benzodiazepine syntheses
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7)
Thiadiazole Ring Formation
The 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine precursor is synthesized through Hurd-Mori cyclization (Figure 2):
-
Step 1: Thiosemicarbazide (1.0 equiv) reacts with ethyl isothiocyanate (1.2 equiv) in ethanol under reflux (Δ, 12 h) .
-
Step 2: Cyclodehydration using polyphosphoric acid (PPA) at 140°C for 4 h affords the thiadiazole ring (yield: 68%) .
Critical considerations:
-
Excess PPA increases ring aromatization but risks sulfonic acid byproducts .
-
Ethylsulfanyl introduction via nucleophilic substitution (K₂CO₃, DMF, 60°C) occurs post-cyclization .
Final Assembly via Amide Coupling
The propanamide linker is installed through a carbodiimide-mediated coupling (Figure 3):
-
Step 1: 3-(2,5-Dioxobenzodiazepin-3-yl)propanoic acid (1.0 equiv) is activated with EDC/HOBt in DMF (0°C, 30 min) .
-
Step 2: Addition of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine (1.1 equiv) at room temperature (24 h, N₂ atmosphere) .
-
Purification: Recrystallization from ethanol/water (7:3) yields the target compound as white crystals (mp 214–216°C, yield 65%) .
Pharmacological Profile
Anticonvulsant Activity
In murine maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models (Table 1):
Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
---|---|---|---|
MES | 18.4 ± 1.2 | 422.7 ± 24.3 | 22.9 |
scPTZ | 29.8 ± 2.1 | 422.7 ± 24.3 | 14.2 |
Key findings:
AMPA Receptor Modulation
Whole-cell patch-clamp studies on recombinant GluA2 receptors demonstrate:
-
IC₅₀: 0.89 μM (closed state) vs 0.92 μM (open state), indicating state-independent blockade
-
Selectivity: 28-fold preference over kainate receptors (GluK2 IC₅₀ = 24.7 μM)
Mechanistic studies suggest:
-
Competitive antagonism at the glutamate binding site (Kᵢ = 0.45 μM)
-
Allosteric modulation via thiadiazole interaction with the LBD-TMD interface
Structure-Activity Relationships (SAR)
Benzodiazepine Modifications
-
2,5-Dione groups: Essential for AMPA receptor affinity; replacement with methyl esters reduces IC₅₀ by 12-fold .
-
Ring saturation: Tetrahydro derivatives show 40% lower hepatotoxicity than unsaturated analogs (ALT levels: 32 vs 54 U/L) .
Thiadiazole Substituents
-
Ethylsulfanyl vs methylsulfanyl: Ethyl group improves metabolic stability (t₁/₂ = 4.7 h vs 2.1 h in rat microsomes) .
-
Position 2 amine: Critical for H-bond donation to GluA2 Ser654 (ΔG = -3.2 kcal/mol) .
Linker Optimization
-
Propanamide vs acetamide: Three-carbon chain optimizes distance between pharmacophores (d = 6.2 Å vs 4.7 Å) .
-
Branching: α-Methyl propanamide derivatives lose 90% activity, suggesting steric clash in receptor pocket .
Toxicological and Pharmacokinetic Data
Acute Toxicity
ADME Properties
Parameter | Value |
---|---|
Plasma protein binding | 92.4% ± 1.8 |
Cmax (10 mg/kg po) | 1.8 μg/mL at 2 h |
Brain/plasma ratio | 0.94 |
t₁/₂ elimination | 5.2 h (iv), 6.8 h (po) |
Metabolites:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume